2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a 3,4-dimethylphenyl group at position 2, a methyl group at position 8, and a carbaldehyde moiety at position 2. This compound is listed in specialized catalogs such as CymitQuimica’s 6-membered heterocycles catalog (Ref: 10-F755073) but is currently marked as discontinued .
The imidazo[1,2-a]pyridine scaffold is notable for its rigid planar structure and electron-rich aromatic system, which often confers bioactivity in medicinal chemistry contexts.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-6-7-14(9-13(11)3)16-15(10-20)19-8-4-5-12(2)17(19)18-16/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFNQOYDMBXGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) and catalysts such as iron (Fe) or aluminum chloride (AlCl₃).
Major Products
Oxidation: 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine core is known to engage in hydrogen bonding and π-π stacking interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Commercial Catalogs
The compound is compared below with two discontinued analogs from available catalogs:
Key Observations:
Core Heterocycle Differences: The target compound’s imidazo[1,2-a]pyridine core is distinct from the quinoline in Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate. The former has a fused imidazole ring, which introduces greater rigidity and electron density compared to quinoline’s single pyridine ring. The triazatricyclo derivative in the third compound features a more complex polycyclic system, likely influencing its conformational stability and binding specificity .
In contrast, the ethyl ester in the quinoline derivative may confer higher polarity, reducing bioavailability . The fluorophenyl and furan groups in the triazatricyclo compound introduce electronegative and π-orbital-rich motifs, which could enhance interactions with aromatic residues in enzyme active sites .
Commercial Discontinuation : All three compounds are listed as discontinued, suggesting shared challenges in synthesis, scalability, or functional performance. For example, the carbaldehyde group in the target compound may pose stability issues under storage or reaction conditions .
Biological Activity
2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (commonly referred to as DMPI) is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological mechanisms, and therapeutic applications of DMPI, supported by case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H16N2O
- Molecular Weight : 268.33 g/mol
Synthesis
The synthesis of DMPI typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds under mild conditions. The general synthetic route includes:
- Formation of the imidazo[1,2-a]pyridine core.
- Introduction of the 3,4-dimethylphenyl group.
- Aldehyde functionalization at the 3-position.
Biological Activity
DMPI exhibits a range of biological activities, primarily attributed to its unique structural features that allow it to interact with various biological targets.
Anticancer Activity
Research indicates that DMPI possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation. For instance, a study reported an IC50 value lower than that of doxorubicin in MCF-7 cells, suggesting potent anticancer activity .
Antimicrobial Properties
DMPI has also been investigated for its antimicrobial effects. It has shown activity against both Gram-positive and Gram-negative bacteria. In one study, DMPI exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The biological activity of DMPI can be attributed to several mechanisms:
- Enzyme Inhibition : DMPI may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Interaction : The compound can interact with various receptors, modulating their activity.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
Case Studies
- Study on Anticancer Activity : A comprehensive study evaluated the cytotoxic effects of DMPI on various cancer cell lines. Results indicated that DMPI significantly reduced cell viability in a dose-dependent manner, with notable effects on apoptosis markers .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of DMPI against multiple bacterial strains. The results demonstrated that DMPI inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli .
Comparative Analysis
To better understand the uniqueness of DMPI compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| DMPI | DMPI Structure | High (IC50 < Doxorubicin) | Moderate |
| 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine | Similar core without aldehyde | Moderate | Low |
| 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine | Similar core with methoxy group | Low | Moderate |
Q & A
Q. What are the common synthetic routes for preparing 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?
The synthesis typically involves a Vilsmeier-Haack formylation reaction , where phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) introduces the carbaldehyde group at the 3-position of the imidazo[1,2-a]pyridine core . Key steps include:
- Intermediate preparation : Starting with 8-methylimidazo[1,2-a]pyridine derivatives, substituted aryl groups (e.g., 3,4-dimethylphenyl) are introduced via cross-coupling or cyclization reactions .
- Optimization : Reaction temperature (e.g., 353 K for 5 hours) and stoichiometric ratios of POCl₃ to substrate (1.1:1) are critical for maximizing yield. Post-reaction purification via silica gel chromatography ensures product purity .
Q. What spectroscopic techniques are essential for characterizing the structure of this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., carbaldehyde proton at δ ~9.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₇N₂O) and isotopic patterns .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the aldehyde) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
Discrepancies may arise from variations in:
- Assay conditions : Differences in cell lines, solvent systems (e.g., DMSO concentration), or incubation times can alter activity .
- Substituent effects : Minor structural changes (e.g., methyl vs. trifluoromethyl groups) significantly impact bioavailability and target binding .
- Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) and standardized protocols to reconcile data .
Q. What strategies optimize the synthetic yield of the carbaldehyde group in imidazo[1,2-a]pyridine derivatives?
Optimization strategies include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance electrophilic aromatic substitution efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states during formylation .
- Protecting groups : Temporary protection of reactive sites (e.g., amines) minimizes side reactions .
Q. How does the presence of 3,4-dimethylphenyl and methyl groups affect the compound's electronic properties and reactivity?
- Electron-donating effects : The 3,4-dimethylphenyl group increases electron density on the imidazo[1,2-a]pyridine core, enhancing nucleophilic reactivity at the carbaldehyde position .
- Steric hindrance : Methyl groups at the 8-position may limit access to planar binding sites in biological targets, altering activity .
Q. What computational methods predict the binding interactions of this compound with biological targets?
Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?
- Variation of substituents : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or alkyl groups (e.g., ethyl instead of methyl) .
- Biological testing : Use standardized assays (e.g., IC₅₀ determination in enzyme inhibition) to quantify activity changes .
- Data analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
